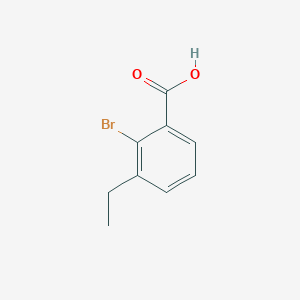

2-Bromo-3-ethylbenzoic acid

Description

2-Bromo-3-ethylbenzoic acid is a substituted benzoic acid derivative featuring a bromine atom at the 2-position and an ethyl group at the 3-position of the aromatic ring. The bromine substituent enhances electrophilic reactivity, making it a versatile intermediate in cross-coupling reactions, while the ethyl group contributes to steric and electronic effects that influence solubility, acidity, and intermolecular interactions.

Despite its theoretical utility, direct synthetic or structural data for this compound are absent in the provided evidence. However, analogous compounds such as 2-bromo-3-methylbenzoic acid () and 4-bromo-2-(ethylamino)-3-methylbenzoic acid () suggest that synthetic routes may involve halogenation, alkylation, or carboxylation steps. For example, the synthesis of 2-bromo-3-methylbenzoic acid from 2-bromo-4-nitrotoluene via nitration and oxidation () could be adapted by substituting methyl with ethyl groups.

Properties

IUPAC Name |

2-bromo-3-ethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGLBLFVPSXIQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310464 | |

| Record name | 2-Bromo-3-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261752-51-5 | |

| Record name | 2-Bromo-3-ethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261752-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-ethylbenzoic acid typically involves the bromination of 3-ethylbenzoic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same bromination reaction but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-ethylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The ethyl group can be oxidized to form a carboxylic acid group.

Reduction Reactions: The bromine atom can be reduced to form the corresponding ethylbenzoic acid.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: Formation of 3-ethylbenzoic acid derivatives.

Oxidation: Conversion to 3-ethylphthalic acid.

Reduction: Formation of 3-ethylbenzoic acid.

Scientific Research Applications

2-Bromo-3-ethylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-ethylbenzoic acid involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence the compound’s reactivity and its potential biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-bromo-3-ethylbenzoic acid (inferred properties) with structurally related brominated benzoic acids:

*Inferred data based on structural analogs.

Key Comparisons:

Substituent Effects on Acidity :

- The ethyl group in this compound is electron-donating via inductive effects, which would weaken acidity compared to derivatives with electron-withdrawing groups (e.g., nitro or trifluoromethoxy). For instance, 2-bromo-3-nitrobenzoic acid (pKa ~1–2) is significantly more acidic than the ethyl analog (estimated pKa ~2.5–3.5) due to the nitro group’s strong deactivating effect .

- The trifluoromethoxy group in 2-bromo-3-(trifluoromethoxy)benzoic acid further lowers pKa (similar to trifluoromethyl derivatives) .

Lipophilicity and Solubility :

- The ethyl substituent increases hydrophobicity (logP ~2.5–3.0) compared to methyl (logP ~2.0–2.5) or polar groups (e.g., nitro, logP ~1.5). This property may enhance membrane permeability in biological systems but reduce aqueous solubility .

Synthetic Challenges :

- Ethyl-substituted analogs may face steric hindrance during synthesis. For example, 2-bromo-3-methylbenzoic acid is synthesized via controlled nitration and oxidation (), but introducing an ethyl group could require tailored alkylation steps or protecting-group strategies.

The ethyl group’s role in modulating pharmacokinetics warrants further study.

Biological Activity

2-Bromo-3-ethylbenzoic acid is an organic compound with the molecular formula CHBrO. It is a derivative of benzoic acid, distinguished by a bromine atom at the second position and an ethyl group at the third position of the benzene ring. The compound has garnered attention for its potential biological activities, which are explored in various research contexts.

The synthesis of this compound typically involves the bromination of 3-ethylbenzoic acid using bromine in the presence of a catalyst like iron or aluminum chloride. This reaction requires controlled temperatures to ensure selective bromination at the desired position. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, making it versatile for further chemical modifications.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biomolecules. These interactions may influence the compound's reactivity and biological efficacy.

Biological Activity and Applications

Research has indicated that this compound may possess several biological activities:

- Antimicrobial Activity : Studies have shown that benzoic acid derivatives exhibit antimicrobial properties. The presence of the bromine atom may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

- Anti-inflammatory Properties : Some derivatives of benzoic acid have demonstrated anti-inflammatory effects in vitro. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation.

- Potential as a Pharmaceutical Intermediate : The compound has been investigated for its role as an intermediate in synthesizing biologically active compounds, particularly in drug development.

Case Studies and Research Findings

- Antimicrobial Studies : A study published in a peer-reviewed journal reported that several substituted benzoic acids, including this compound, exhibited significant antimicrobial activity against various bacterial strains. The study highlighted the correlation between structural modifications and enhanced biological activity .

- Anti-inflammatory Research : In another study focusing on benzoic acid derivatives, researchers found that compounds with halogen substitutions showed promising anti-inflammatory effects in murine models. The study suggested that this compound could be further explored for therapeutic applications .

- Pharmaceutical Applications : As an intermediate, this compound has been utilized in synthesizing more complex pharmaceuticals. Its unique structural features make it a valuable building block in medicinal chemistry .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | CHBrO | Antimicrobial, anti-inflammatory |

| 3-Bromo-2-methylbenzoic acid | CHBrO | Moderate antimicrobial |

| 4-Bromo-3-ethylbenzoic acid | CHBrO | Limited studies available |

The table above illustrates how structural variations among similar compounds can influence their biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-3-ethylbenzoic acid, and how do reaction conditions influence yield?

- Methodology :

- Lithiation strategies : Use lithium diisopropylamide (LDA) or n-butyllithium in anhydrous THF/hexane at -78°C to deprotonate intermediates, followed by bromination with electrophilic bromine sources (e.g., Br₂ or NBS). Ethyl group introduction may involve alkylation of a benzoic acid precursor .

- Solvent and temperature : Low temperatures (-78°C) minimize side reactions, while THF enhances solubility of intermediates. Post-reaction workup (e.g., acid quenching, extraction, and recrystallization) is critical for purity .

- Yield optimization : Monitor reaction progression via TLC or HPLC. Typical yields range from 50–70% depending on steric hindrance from the ethyl substituent .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area) .

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group integration at δ ~1.2–1.4 ppm, bromine-induced deshielding of adjacent protons) .

- Melting point analysis : Compare observed mp (e.g., 99–102°C for analogous bromophenylacetic acids) with literature values to detect impurities .

Q. What are the key challenges in purifying this compound, and how can they be mitigated?

- Methodology :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences. The ethyl group may reduce crystallinity, requiring slow cooling .

- Acid-base extraction : Leverage the compound’s carboxylic acid moiety for pH-dependent partitioning (e.g., dissolve in NaHCO₃, extract impurities with organic solvents) .

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki-Miyaura couplings. Bromine at the ortho position may sterically hinder palladium coordination .

- Experimental validation : Compare reaction rates with meta- or para-brominated analogs using kinetic studies (e.g., GC-MS monitoring) .

Q. What role does this compound play in the synthesis of bioactive molecules, and how can its derivatives be screened for activity?

- Methodology :

- Scaffold functionalization : Convert the carboxylic acid to amides or esters for library synthesis. Use Mitsunobu conditions for hydroxyl group coupling .

- Biological assays : Screen derivatives against target enzymes (e.g., cyclooxygenase-2) via fluorescence polarization or SPR to measure binding affinity .

Q. How can computational modeling guide the design of this compound-based inhibitors for protein targets?

- Methodology :

- Molecular docking : Simulate binding poses with targets (e.g., kinases) using AutoDock Vina. The ethyl group may occupy hydrophobic pockets, while bromine enhances halogen bonding .

- MD simulations : Assess stability of inhibitor-protein complexes over 100 ns trajectories (AMBER force field) to prioritize synthesis candidates .

Q. What are the crystallographic challenges in resolving the structure of this compound, and how can SHELX software address them?

- Methodology :

- Data collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K. Heavy bromine atoms facilitate phase determination via direct methods .

- Refinement : SHELXL’s twin refinement tools can resolve disorder in the ethyl group. Apply restraints to C-C bond lengths and anisotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.